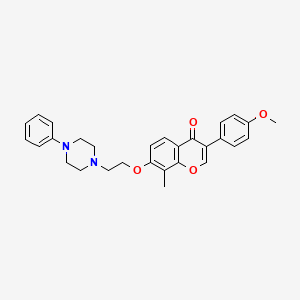

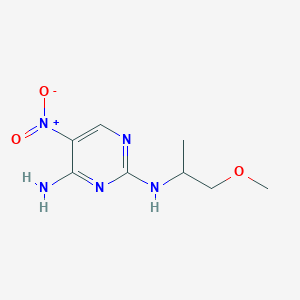

![molecular formula C15H19NO B2741906 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one CAS No. 69042-25-7](/img/structure/B2741906.png)

1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a diastereoselective synthesis strategy was used to produce an octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Coordination Polymers

- Pyridine derivatives are pivotal in directing transition-metal-catalyzed C–H activation reactions, showcasing the adaptability of pyridine in guiding meta-C–H activation of benzyl and phenyl ethyl alcohols. This approach leverages a unique directing template that recognizes the distal and geometric relationship between functional groups, offering a pathway for site selectivity in C–H activation (Chu et al., 2015).

Structural Analysis and Crystal Engineering

- Studies have detailed the crystal structures of compounds containing pyridine derivatives, providing insights into their potential calcium-channel antagonist activity and the conformational characteristics of the 1,4-dihydropyridine ring, which is significant in pharmaceutical contexts (Linden et al., 2011).

Organic Synthesis and Catalysis

- Pyridine-based templates have facilitated novel synthetic routes for creating complex heterocycles, including pyrindines and tetrahydroquinolines, through multi-component processes. This underscores the versatility of pyridine derivatives in organic synthesis, enabling the construction of compounds with potential pharmaceutical applications (Yehia et al., 2002).

Photocatalytic Applications

- The photocatalytic degradation of pyridine in water has been explored, highlighting the efficient elimination of this noxious chemical, which is structurally related to 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one. The study on pyridine degradation offers a glimpse into the environmental applications of pyridine derivatives, emphasizing their role in water purification (Maillard-Dupuy et al., 1994).

Anticancer Research

- Organometallic complexes featuring pyridine derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the potential of pyridine-based compounds in medicinal chemistry. These complexes, serving as cyclin-dependent kinase inhibitors, underscore the therapeutic relevance of pyridine derivatives (Stepanenko et al., 2011).

Propiedades

IUPAC Name |

1-benzyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-9-10-16(14-8-4-7-13(14)15)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNHYPIBLFCZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N(CCC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2741828.png)

![3-allyl-2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2741832.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)

![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)

![3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2741845.png)

![3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2741846.png)